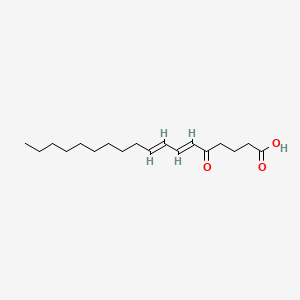
Z-Val-ile-OH
Vue d'ensemble
Description
Z-Val-ile-OH: is a dipeptide compound composed of valine and isoleucine, both of which are branched-chain amino acids. This compound is often used in peptide synthesis and research due to its stability and reactivity. The molecular formula of this compound is C19H28N2O5, and it has a molecular weight of 364.44 g/mol .
Mécanisme D'action
Target of Action
Z-Val-Ile-OH is a biochemical compound used in proteomics research The specific primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body. The exact nature of these interactions and the resulting changes are currently unknown and would require further investigation.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may be involved in protein synthesis or degradation pathways. The downstream effects of these pathways could include changes in protein levels, which could potentially affect various cellular processes.
Result of Action
Given its use in proteomics research , it’s plausible that it may affect protein levels in cells, which could in turn influence various cellular processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-ile-OH typically involves the coupling of N-(benzyloxycarbonyl)-L-valine with L-isoleucine. The reaction is carried out in the presence of coupling agents such as 1H-benzotriazol-1-yl ester and bases like triethylamine in N,N-dimethylformamide (DMF) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). These methods are scalable and can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Z-Val-ile-OH primarily undergoes peptide coupling reactions. It reacts with the carboxyl group of one amino acid and the hydroxy group of another to form a peptide bond .
Common Reagents and Conditions:
Reagents: Pyridine, acetone, tetrahydrofuran (THF), triethylamine, 1H-benzotriazol-1-yl ester.
Conditions: Room temperature, neutral pH, and the presence of a base.
Major Products: The major products formed from these reactions are dipeptides, which can further be used in the synthesis of longer peptide chains.
Applications De Recherche Scientifique
Chemistry: Z-Val-ile-OH is used in peptide synthesis to create dipeptides and longer peptide chains. It serves as a building block in the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: These peptides can be used to target specific proteins or pathways involved in diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a reagent in various chemical processes .
Comparaison Avec Des Composés Similaires
Z-Val-OH: A similar compound that contains only valine.
Z-Ile-OH: A similar compound that contains only isoleucine.
Z-Val-Trp-OH: A compound that contains valine and tryptophan.
Uniqueness: Z-Val-ile-OH is unique due to its combination of valine and isoleucine, both of which are branched-chain amino acids. This combination provides specific structural and functional properties that are valuable in peptide synthesis and research .
Propriétés
IUPAC Name |
3-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-5-13(4)16(18(23)24)20-17(22)15(12(2)3)21-19(25)26-11-14-9-7-6-8-10-14/h6-10,12-13,15-16H,5,11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKLZMOFAMVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41486-97-9 | |
| Record name | CARBOBENZYLOXY-L-VALYL-L-ISOLEUCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3328003.png)











